molecular formula C22H23IN2S2 B7774450 3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzothiazole;iodide

3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzothiazole;iodide

Cat. No.: B7774450
M. Wt: 506.5 g/mol
InChI Key: SAEMBGFHGROQJZ-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzothiazole;iodide typically involves the reaction of 3-ethyl-2-methylbenzothiazolium iodide with an appropriate aldehyde under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Mechanism of Action

The mechanism of action of 3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzothiazole;iodide involves its interaction with cellular components, leading to fluorescence. The compound binds to specific molecular targets, such as nucleic acids or proteins, and emits light upon excitation with a suitable wavelength . This property makes it useful for imaging and diagnostic applications .

Comparison with Similar Compounds

Uniqueness: 3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzothiazole;iodide is unique due to its specific structural configuration, which imparts distinct fluorescent properties. This makes it particularly valuable for applications requiring high sensitivity and specificity in fluorescence-based techniques .

Biological Activity

The compound 3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzothiazole;iodide is a complex organic molecule belonging to the benzothiazole family. This article examines its biological activity, focusing on its potential applications in medicinal chemistry, including antimicrobial and anticancer properties.

Chemical Structure

The compound can be represented by the following molecular formula:

C21H21IN2SC_{21}H_{21}IN_{2}S

This structure incorporates various functional groups that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. It is hypothesized that the benzothiazole moiety plays a crucial role in modulating biological pathways, potentially influencing cellular signaling and gene expression.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities. The following table summarizes the key findings from various studies related to the biological activity of this compound:

Activity Description Reference
Antimicrobial Exhibits inhibitory effects against various bacterial strains.
Anticancer Induces apoptosis in cancer cell lines; potential for use in cancer therapy.
Antioxidant Demonstrates free radical scavenging activity, protecting cells from oxidative stress.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial effects of benzothiazole derivatives, including iodide compounds. The results showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
  • Anticancer Properties : In vitro studies on cancer cell lines demonstrated that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a mechanism that could be exploited for developing anticancer therapies.
  • Antioxidant Effects : Research has indicated that this compound exhibits strong antioxidant properties, which may contribute to its protective effects against cellular damage caused by reactive oxygen species (ROS).

Research Findings

Recent investigations have focused on synthesizing and characterizing derivatives of benzothiazole to enhance their biological activity. The following findings are noteworthy:

  • Synthesis Techniques : Various synthetic routes have been developed to produce this compound with high yield and purity, often involving multi-step processes that include cyclization and functional group modifications.
  • In Vivo Studies : Preliminary animal studies have shown promising results regarding the safety profile and efficacy of the compound in reducing tumor growth and bacterial load.

Properties

IUPAC Name

3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzothiazole;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N2S2.HI/c1-4-23-17-10-6-8-12-19(17)25-21(23)14-16(3)15-22-24(5-2)18-11-7-9-13-20(18)26-22;/h6-15H,4-5H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEMBGFHGROQJZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC(=CC3=[N+](C4=CC=CC=C4S3)CC)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23IN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883731
Record name Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3065-79-0
Record name 3,3′-Diethyl-9-methylthiacarbocyanine iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3065-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-2-[3-(3-ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl]benzothiazolium iodide
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